4-Chloro-1-phenylquinolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-10-15(18)17(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQXNEIPXXGEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359531 | |
| Record name | 4-chloro-1-phenylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
110254-63-2 | |
| Record name | 4-chloro-1-phenylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-phenylquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents that can be recycled and reused are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-phenylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Common Synthetic Routes
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 4-Chloroaniline + Benzoyl Chloride | Reflux in NaOH | High |
| Substitution | 4-Chloro-1-phenylquinolin-2-one + Nucleophiles | Base in polar aprotic solvent | Variable |
Biological Applications
Enzyme Inhibition and Receptor Binding: Due to its structural similarity to biologically active molecules, this compound is utilized in studies focusing on enzyme inhibition and receptor interactions. It has shown potential as an inhibitor for various enzymes, impacting metabolic pathways crucial for disease progression.
Anticancer Activity: Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in cancer cell lines. Its mechanism involves binding to specific targets within cancer cells, disrupting their growth signals.
Antimicrobial Properties: The compound has also been investigated for its antimicrobial activities. Studies suggest that it may disrupt microbial cell membranes, leading to effective inhibition of bacterial growth.
Medicinal Chemistry
This compound is being explored as a lead compound for drug development. Its unique chemical structure allows for modifications that can enhance its pharmacological properties.
Case Studies
-
Anticancer Research:
- A study demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells in vitro.
- Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.
-
Antimicrobial Studies:
- Research published in a peer-reviewed journal indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
Industrial Applications
In industrial settings, this compound is utilized in developing materials with specific electronic and optical properties. Its derivatives are explored for applications in organic electronics, including OLEDs (Organic Light Emitting Diodes) and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-Chloro-1-phenylquinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinolin-2-one Core
4-Methyl-1-phenylquinolin-2(1H)-one
- Substituents : Methyl (C4), phenyl (N1).
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A)
- Substituents : Hydroxyl (C4), phenyl (C3).
- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of a chlorine atom diminishes reactivity toward nucleophiles. Such derivatives are synthesized via thermal condensation of anilines and malonic acid esters, a method distinct from the nucleophilic routes used for chlorinated analogs .
6-Chloro-4-phenylquinolin-2(1H)-one
- Substituents : Chlorine (C6), phenyl (C4).
- LogP values (3.85) indicate higher lipophilicity compared to 4-chloro analogs, which may influence membrane permeability in biological systems .
Halogenated Derivatives with Additional Functional Groups
3-Chloro-4-hydroxy-1H-quinolin-2-one
- Substituents : Chlorine (C3), hydroxyl (C4).
- Key Differences: The presence of both chlorine and hydroxyl groups increases acidity (pKa ~8–9), enabling pH-dependent reactivity. Safety data highlight precautions for inhalation and skin contact, suggesting higher toxicity compared to non-hydroxylated chloroquinolines .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Substituents : Chlorine (C7), cyclopropyl (N1), fluorine (C6).
- Key Differences: Fluorine introduces electronegativity, enhancing metabolic stability.
Chalcone-Modified Quinoline Derivatives
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Structure: Chalcone moiety conjugated to a 4-phenylquinoline scaffold.
- Key Differences: The chalcone group introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions. This compound exhibits π-π interactions (centroid distances: 3.428–3.770 Å), which are absent in simpler chloroquinolines, suggesting enhanced solid-state stability .
(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Structure: Dichlorinated chalcone-quinoline hybrid.
- Key Differences: Dual chlorine substituents (C2 and C6) enhance lipophilicity and bioactivity. Such hybrids are reported to exhibit broad-spectrum antimicrobial and anticancer activities, outperforming monosubstituted analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Biological Activity
4-Chloro-1-phenylquinolin-2-one is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C_10H_7ClN_2O
- Molecular Weight: 204.63 g/mol
- IUPAC Name: this compound
This compound features a chloro group at the 4-position and a phenyl group at the 1-position of the quinoline ring system, which contributes to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antiproliferative Activity: Studies have demonstrated that derivatives of quinolin-2-one can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown IC50 values below 1 μM against various cancer cell lines, indicating significant potency without affecting normal cells .
- Inhibition of HIV Reverse Transcriptase: A series of quinolin-2-one derivatives have been synthesized and tested for their inhibitory effects on HIV reverse transcriptase (RT). Compounds related to this compound exhibited promising IC50 values, suggesting potential use as anti-HIV agents .
- Microtubule Disruption: Some studies indicate that quinoline derivatives can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis through intrinsic and extrinsic signaling pathways . This mechanism is particularly relevant in cancer therapy.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
Case Studies
Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of novel quinolinone derivatives, several compounds were tested against a panel of human cancer cell lines, including HL-60 and Hep3B. The results indicated that derivatives with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values less than 1 μM, demonstrating their potential as anticancer agents .
Case Study 2: HIV Inhibition
Another research effort synthesized various quinolinone derivatives for their activity against HIV reverse transcriptase. Among these, compounds closely related to this compound showed promising inhibitory effects with IC50 values comparable to known antiviral drugs like efavirenz, suggesting their potential as therapeutic agents against HIV .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-1-phenylquinolin-2-one, and how can yield and purity be maximized?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing quinolinone scaffolds. For example:
- Friedel-Crafts Acylation : Reacting chlorinated benzene derivatives with quinolinone precursors under Lewis acid catalysis (e.g., AlCl₃).
- Suzuki Coupling : Introducing the phenyl group via palladium-catalyzed cross-coupling of a halogenated quinolin-2-one with a phenylboronic acid derivative.
Purity optimization requires recrystallization using mixed solvents (e.g., ethanol/water) and characterization via NMR (¹H/¹³C) and HPLC to confirm absence of side products. Key considerations : Reaction temperature control (80–120°C) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
Advanced Research Questions
Q. How can contradictions between computational (DFT) and experimental (X-ray) bond-length data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from crystal packing effects or inadequate DFT basis sets. To address this:
- Iterative Refinement : Re-optimize DFT calculations using dispersion-corrected functionals (e.g., B3LYP-D3) and compare with X-ray data.
- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-stacking) that distort bond lengths in the solid state .
- Validation Tools : Use PLATON or Mercury to check for crystallographic disorders or thermal motion artifacts .
Q. What are the best practices for refining the crystal structure of this compound using SHELXL?
- Methodological Answer : Key steps include:
- Data Integration : Use SAINT or APEX3 for frame integration, ensuring completeness > 98%.
- Absorption Correction : Apply SADABS or multi-scan methods (e.g., TWINABS for twinned crystals).
- Refinement Parameters :
| Parameter | Value |
|---|---|
| Weighting scheme | Chebychev polynomial (default) |
| Hydrogen treatment | Riding model with isotropic displacement |
| Anisotropic displacement | All non-H atoms |
Q. How does the chloro substituent influence the electronic properties and reactivity of this compound?
- Methodological Answer : The electron-withdrawing Cl group:
- Reduces Electron Density : Quantified via NBO analysis (charge at C4: ~+0.25 e).
- Modifies Reactivity : Enhances electrophilic substitution at the para position of the phenyl ring.
- Spectroscopic Impact : Stabilizes the quinolinone carbonyl group, shifting ¹³C NMR signals upfield by 2–3 ppm compared to non-chlorinated analogs.
Experimental validation via cyclic voltammetry (E₁/₂ = −1.2 V vs. Ag/AgCl) and UV-Vis (λmax ~320 nm) correlates with DFT-predicted HOMO-LUMO gaps (~4.1 eV) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer : Contradictions may stem from impurities or measurement conditions. Standardize protocols:
- Solubility Testing : Use a shake-flask method with HPLC quantification (λ = 254 nm).
- Control Variables : Temperature (25°C ± 0.1), solvent pre-saturation, and equilibration time (24 hr).
- Data Cross-Check : Compare with COSMO-RS predictions to identify outliers. Reconcile discrepancies via Hansen solubility parameter analysis (δD ~18 MPa¹/²) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
